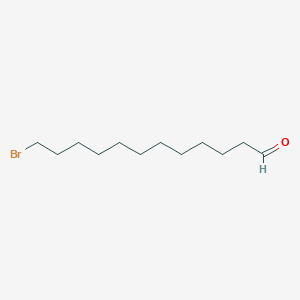

12-Bromododecanal

CAS No.: 81819-07-0

Cat. No.: VC13793709

Molecular Formula: C12H23BrO

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81819-07-0 |

|---|---|

| Molecular Formula | C12H23BrO |

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | 12-bromododecanal |

| Standard InChI | InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2 |

| Standard InChI Key | XJJGDTAEHIUQDD-UHFFFAOYSA-N |

| SMILES | C(CCCCCC=O)CCCCCBr |

| Canonical SMILES | C(CCCCCC=O)CCCCCBr |

Introduction

Physical and Chemical Properties

12-Bromododecanal is characterized by its distinct aldehyde and bromine functional groups, which govern its physical and chemical behavior. The compound typically presents as a white to light yellow crystalline solid at room temperature, with a melting point range of 37–42°C . Its molecular weight is 263.21 g/mol, and it exhibits moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. The ¹H-NMR spectrum (400 MHz, CDCl₃) reveals characteristic peaks:

-

δ 9.77 ppm: A singlet corresponding to the aldehyde proton.

-

δ 3.41 ppm: A triplet (J = 6.8 Hz) for the bromine-adjacent methylene group (-CH₂Br).

-

δ 2.42 ppm: A multiplet assigned to the methylene group adjacent to the aldehyde (-CH₂CHO).

-

δ 1.28–1.85 ppm: Multiplets representing the ten methylene groups in the dodecane chain .

The infrared (IR) spectrum shows strong absorption bands at ~1720 cm⁻¹ (C=O stretch of the aldehyde) and ~650 cm⁻¹ (C-Br stretch).

Thermodynamic and Reactivity Profiles

The compound’s boiling point is approximately 215°C at reduced pressure (20 mmHg) . Its reactivity is dominated by two sites:

-

Aldehyde group: Participates in nucleophilic additions (e.g., Wittig reactions) and oxidations.

-

Bromine atom: Undergoes substitution reactions (e.g., SN2 mechanisms) or elimination to form alkenes.

Synthesis Methods

Oxidation of 12-Bromododecanol

The most common synthesis involves oxidizing 12-bromododecanol using Dess-Martin periodinane (DMP). In a typical procedure:

-

12-Bromododecanol (132.6 mg, 0.5 mmol) is dissolved in dichloromethane (5 mL) and cooled to 0°C.

-

DMP (360 mg, 0.7 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with saturated NaHCO₃ and Na₂S₂O₃, extracted with DCM, and purified via column chromatography (petroleum ether/ethyl acetate, 19:1) .

This method yields 12-bromododecanal with a 60% efficiency, confirmed by NMR and mass spectrometry .

Wittig Reaction for Chain Extension

12-Bromododecanal serves as a precursor for longer-chain hydrocarbons. In a notable application:

-

The aldehyde undergoes a Wittig reaction with the triphenylphosphonium salt of 12-bromododecanal ethylene acetal.

-

Using a "naked" carbonate anion as the base, the reaction produces 24-bromotetracont-12-enol, a 24-carbon chain with terminal bromine and hydroxyl groups .

-

Subsequent hydrogenation and functionalization yield α,ω-dinitro compounds and α-amino acids .

Applications in Organic Synthesis and Materials Science

Surfactant and Vesicle Formation

12-Bromododecanal derivatives are pivotal in synthesizing iminolipids, which self-assemble into vesicles in aqueous solutions. For example:

-

(12-Oxododecyl)dodecyldimethylammonium chloride, derived from 12-bromododecanal, forms stable nanostructures with applications in drug delivery and nanotechnology .

Polymer Synthesis

The compound’s terminal bromine enables its use as a monomer in step-growth polymerization. For instance:

-

Reaction with diamines produces polyazomethines, which exhibit thermal stability and electrical conductivity .

Functionalized Hydrocarbons

12-Bromododecanal is a precursor to α,ω-difunctionalized alkanes, such as:

-

1,12-Dinitrododecane: Synthesized via nitro substitution, used in explosive formulations.

-

2,15-Diaminohexadecan-1,16-dioic acid: An amino acid derivative with applications in peptide mimetics .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| 12-Bromododecanal | C₁₂H₂₃BrO | Aldehyde, Bromine | Surfactants, Polymers |

| 1-Bromododecane | C₁₂H₂₅Br | Bromine | Alkylating Agent |

| Dodecanal | C₁₂H₂₄O | Aldehyde | Flavoring Agents |

| 1,12-Dibromododecane | C₁₂H₂₄Br₂ | Bromine (terminal) | Crosslinking Agent |

The dual functionality of 12-bromododecanal distinguishes it from monofunctional analogs, enabling its use in sequential reactions (e.g., aldehyde oxidation followed by bromine substitution) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume